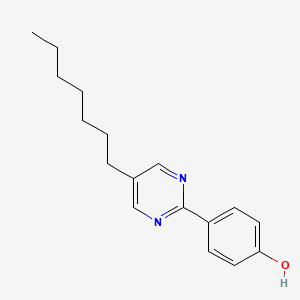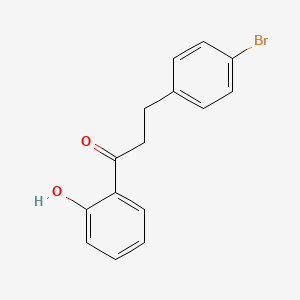
3-(4-Bromophenyl)-1-(2-hydroxyphenyl)-1-Propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromophenyl)-1-(2-hydroxyphenyl)-1-Propanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a bromophenyl group and a hydroxyphenyl group attached to a propanone backbone
准备方法
The synthesis of 3-(4-Bromophenyl)-1-(2-hydroxyphenyl)-1-Propanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-bromobenzoyl chloride reacts with 2-hydroxyacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反应分析
3-(4-Bromophenyl)-1-(2-hydroxyphenyl)-1-Propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom, forming new derivatives.
Condensation: The hydroxy group in the hydroxyphenyl moiety can participate in condensation reactions with aldehydes or ketones, leading to the formation of larger, more complex molecules.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents such as ethanol or dichloromethane, and controlled temperatures to ensure the desired reaction pathway.
科学研究应用
3-(4-Bromophenyl)-1-(2-hydroxyphenyl)-1-Propanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing, with some studies focusing on its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which 3-(4-Bromophenyl)-1-(2-hydroxyphenyl)-1-Propanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or binding to specific receptors to elicit a cellular response.
相似化合物的比较
3-(4-Bromophenyl)-1-(2-hydroxyphenyl)-1-Propanone can be compared with other similar compounds, such as:
1-Propanone, 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)-: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
1-Propanone, 3-(4-fluorophenyl)-1-(2-hydroxyphenyl)-: Contains a fluorine atom, which can significantly alter the compound’s chemical behavior and biological activity.
1-Propanone, 3-(4-methylphenyl)-1-(2-hydroxyphenyl)-: The presence of a methyl group instead of a halogen atom results in different steric and electronic effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C15H13BrO2 |
|---|---|
分子量 |
305.17 g/mol |
IUPAC 名称 |
3-(4-bromophenyl)-1-(2-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C15H13BrO2/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-6,8-9,17H,7,10H2 |
InChI 键 |
FXOAHJGQKZLTBT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)CCC2=CC=C(C=C2)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Hydroxy-5-nitro-3-oxidospiro[benzimidazol-3-ium-2,1'-cyclohexane]-4-imine](/img/structure/B1496498.png)
methanone oxime](/img/structure/B1496499.png)
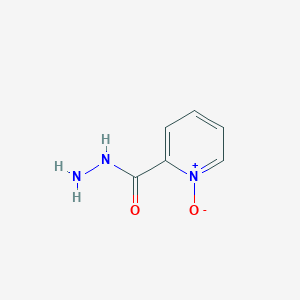

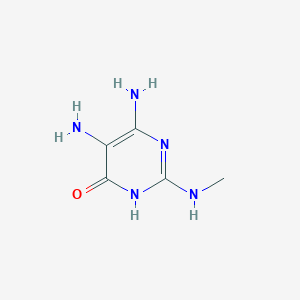

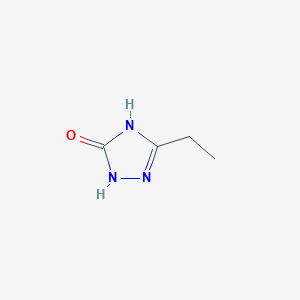
![5,7-Dihydro-2-methylthieno[3,4-d]pyrimidin-4-ol](/img/structure/B1496512.png)
![(6Z)-2-Hydroxy-6-({[(1R,2R)-2-{[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}cyclohexyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B1496514.png)
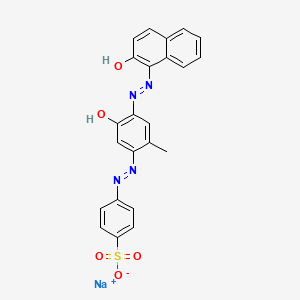
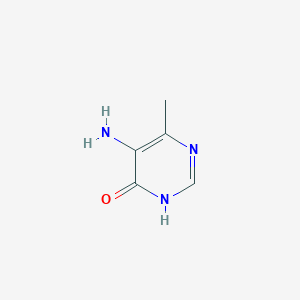
![2-[4-Hydroxy-6-(trifluoromethyl)-2-pyrimidinylthio]acetic acid](/img/structure/B1496523.png)

